N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-21-16(9-13-5-2-3-6-14(13)10-16)12-18-22(19,20)15-7-4-8-17-11-15/h2-8,11,18H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAOJWXRVZWWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNS(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pyridine-3-sulfonamide typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through a series of reactions starting from simple aromatic compounds. For example, the methoxy group can be introduced via methylation reactions.
Attachment of the Pyridine Sulfonamide Group: This step involves the reaction of the indene derivative with pyridine-3-sulfonyl chloride under basic conditions to form the sulfonamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated indene derivative, while reduction of the sulfonamide group would yield an amine derivative.
Scientific Research Applications
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The indene moiety can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Indene Moieties
(a) N-((1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-methoxyethyl)-2-naphthamide (PDB ID: 4TPK)
- Structure : Shares the 2,3-dihydro-1H-inden-2-yl group but incorporates a piperidine ring and a naphthamide instead of a pyridine-sulfonamide.
- Activity: Acts as a nanomolar inhibitor of butyrylcholinesterase (BChE) with high selectivity over acetylcholinesterase (AChE) .
(b) N-((1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide (PDB ID: 5NN0)
- Structure: Features a dimethylaminoethyl substituent on the naphthamide, increasing cationic character.
- Activity : Co-crystallized with human BChE, demonstrating strong binding affinity (docking score: −12.3 kcal/mol) .
- Comparison : The target compound’s sulfonamide group may engage in hydrogen bonding with enzyme active sites, similar to the naphthamide’s carbonyl interactions in 5NN0 .
Pyridine-Based Sulfonamide Derivatives
(a) N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
- Structure : Contains a bromo-methoxypyridine core and a difluorophenylsulfonamide.
- Synthesis : Prepared via reaction of 5-bromo-2-methoxypyridin-3-amine with 2,4-difluorobenzenesulfonyl chloride in pyridine (91% yield) .
(b) 5-[3,6-Dihydro-2H-pyran-4-yl]-2-methoxy-N-[2-methylpyridin-4-yl]pyridine-3-sulfonamide (PDB ID: 7VT)
- Structure : Substitutes the indene group with a dihydropyran ring.
- Activity : Used in structural studies of sulfonamide interactions with kinases or proteases .
- Key Difference : The dihydropyran group may confer improved solubility compared to the lipophilic indene moiety in the target compound.
Functional Group Variations
- Methoxyethyl vs.
Biological Activity
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pyridine-3-sulfonamide is a synthetic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a naphthamide core linked to a methoxy-substituted indane moiety , which contributes to its distinct chemical and physical properties. The synthesis typically involves starting materials such as 2-methoxy-2,3-dihydro-1H-indene and pyridine-3-sulfonamide under controlled conditions to ensure high yield and purity .
This compound exerts its biological effects through interactions with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various signaling pathways related to:
- Inflammation : The compound has been shown to influence pathways associated with inflammatory responses.
- Cell Proliferation : It may affect the proliferation of certain cell types, suggesting potential anti-cancer properties.
- Apoptosis : There is evidence that it can induce apoptosis in cancer cells, making it a candidate for further investigation in oncology .
Anti-inflammatory Effects
Research indicates that this compound demonstrates significant anti-inflammatory properties. In vitro studies have shown that it can reduce the expression of pro-inflammatory markers such as COX-2 and iNOS . The compound has been tested against various inflammatory models, revealing promising results in reducing inflammation-related symptoms.
Anticancer Potential
The compound's ability to inhibit cell proliferation has been evaluated in several cancer cell lines. In particular, studies have demonstrated that it can effectively reduce tumor growth in vitro and in vivo models . The mechanism appears to involve the modulation of signaling pathways critical for cancer cell survival and growth.
Case Studies and Experimental Data
A series of experiments have been conducted to assess the biological activity of this compound:
Q & A
Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)pyridine-3-sulfonamide?
To confirm the structure, employ 1H/13C NMR for analyzing proton and carbon environments, particularly focusing on the methoxy, dihydroindenyl, and sulfonamide groups. X-ray crystallography (using software like ORTEP-3 ) can resolve stereochemistry and validate spatial arrangements. For example, in analogous indenyl-sulfonamide compounds, crystallography confirmed the dihydroindenyl ring's planar geometry and sulfonamide group orientation . Mass spectrometry (HRMS) is critical for molecular weight validation.
Q. How should researchers design initial biological screening assays for this compound?
Prioritize target-specific in vitro assays based on structural analogs. For instance:
- AMPA receptor modulation : Use electrophysiological assays in HEK293 cells expressing AMPA receptors, measuring potentiation of glutamate-induced currents (see Ward et al. ).
- Kinase inhibition : Employ fluorescence-based kinase activity assays (e.g., B-Raf inhibition studies, as in GDC-0879 ).
- Antimicrobial activity : Follow protocols from indenone derivatives, testing against Gram-positive/negative bacteria and fungi via MIC assays .
Q. What synthetic routes are feasible for introducing substituents on the pyridine or dihydroindenyl moieties?
- Pyridine modification : Introduce substituents via nucleophilic aromatic substitution (e.g., halogenation at the 4-position) or cross-coupling (Suzuki for aryl groups).
- Dihydroindenyl substitution : Functionalize the methoxy group via demethylation (BBr₃) or alkylation. For methylene bridge modifications, reductive amination or Grignard reactions are viable .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Dose-response refinement : Test overlapping concentration ranges (e.g., 1 nM–100 µM) to identify potency shifts due to assay sensitivity.
- Orthogonal assays : Combine electrophysiology (e.g., AMPA current potentiation ) with biochemical assays (e.g., radioligand binding) to confirm target engagement.
- PK/PD modeling : Link discrepancies to bioavailability or metabolite interference using in vivo pharmacokinetic studies (e.g., tumor xenograft models in ).
Q. What computational strategies predict the compound’s electronic properties and reactivity?
- DFT calculations : Use B3LYP/6-31G(d,p) to compute HOMO/LUMO energies, Mulliken charges, and electrostatic potential maps. For example, indenone derivatives showed HOMO localization on the sulfonamide group, correlating with electrophilic reactivity .
- Molecular docking : Simulate binding to AMPA receptors (PDB: 5VHZ) or B-Raf (PDB: 3C4C) using AutoDock Vina. Prioritize poses where the methoxy group stabilizes hydrophobic pockets .
Q. How can substituent optimization improve target selectivity (e.g., AMPA vs. V1b receptors)?
- SAR-guided design : Replace the methoxy group with bulkier substituents (e.g., ethoxy) to sterically hinder off-target binding. For AMPA selectivity, introduce electron-withdrawing groups (e.g., -CF₃) on the pyridine ring, as seen in clinical candidates .
- Alanine scanning mutagenesis : Identify critical residues in off-target receptors (e.g., V1b ) and tailor substituents to disrupt interactions.
Q. What in vivo models are suitable for assessing CNS penetration and efficacy?
- Rodent pharmacokinetics : Measure brain-to-plasma ratios via LC-MS after oral dosing. For AMPA modulators, ratios >0.3 indicate CNS penetration .
- Behavioral assays : Use Morris water maze (cognitive enhancement) or forced swim tests (anxiety models) with dose titration (3–30 mg/kg) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
